2-Chloro-N-(2,6-dichloro-benzyl)-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(2,6-dichlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-4-9(14)13-5-6-7(11)2-1-3-8(6)12/h1-3H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSOEGURSBQWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparation of 2 Chloro N 2,6 Dichloro Benzyl Acetamide
Established Synthetic Routes and Reaction Mechanisms
The principal synthetic route involves the reaction of 2,6-dichlorobenzylamine with chloroacetyl chloride. This reaction is a cornerstone of amide synthesis and can be categorized based on the specific strategies employed for bond formation and halogen introduction.
The most prevalent method for synthesizing 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide is the N-acylation of 2,6-dichlorobenzylamine. This reaction is a type of nucleophilic acyl substitution where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated chloroacetic acid derivative, typically chloroacetyl chloride. tandfonline.comresearchgate.netnih.gov
The general mechanism involves the attack of the primary amine on the carbonyl carbon of chloroacetyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming a protonated amide. A base is required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion. scholarsresearchlibrary.com Various bases can be used, including tertiary amines like triethylamine (B128534) or inorganic bases such as sodium acetate (B1210297) or sodium carbonate. nih.govgoogle.com The choice of base and solvent can influence the reaction rate and the ease of product purification.
The α-chloro group in the final compound is typically introduced by using a starting material that already contains it, namely chloroacetyl chloride. tandfonline.comijpsr.info Chloroacetyl chloride is a bifunctional compound; the highly reactive acid chloride group allows for acylation reactions, while the α-chlorine atom is susceptible to nucleophilic substitution (SN2) displacement. tandfonline.com While the synthesis of the target compound relies on the reactivity of the acyl chloride, the presence of the α-chlorine is a key structural feature that allows for further functional modifications in subsequent reactions, though this is outside the scope of its preparation. researchgate.netresearchgate.net
An alternative, though less direct, synthetic strategy would involve the chlorination of a precursor like N-(2,6-dichlorobenzyl)-2-hydroxyacetamide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. However, the direct acylation with chloroacetyl chloride is the more common and efficient method.
For chloroacetamide compounds with significant steric hindrance, such as the target molecule, specialized procedures have been developed to ensure high conversion rates. A one-pot method using a phase-transfer catalyst in an aqueous system has been patented for such syntheses. google.com This procedure involves reacting the secondary amine compound with chloroacetyl chloride in water in the presence of an organic solvent and an inorganic alkali, which acts as the acid-binding agent. google.com This approach is advantageous as it can be completed in a relatively short time (e.g., 2 hours) with high transformation efficiency of the starting amine (over 95%). google.com The use of a phase-transfer system helps to overcome the solubility issues of the reactants, facilitating the reaction between the amine in the organic phase and the reagents in the aqueous phase.
Utilization of Precursor Compounds and Reagents
The synthesis of this compound relies on a set of key starting materials and ancillary reagents. The primary precursors are 2,6-dichlorobenzylamine and chloroacetyl chloride.
| Role | Compound/Reagent | Notes |
| Amine Precursor | 2,6-Dichlorobenzylamine | The source of the N-(2,6-dichloro-benzyl) moiety. Can be synthesized from 2,6-dichlorobenzaldehyde. google.com |
| Acylating Agent | Chloroacetyl Chloride | Provides the chloroacetyl group for amide bond formation. nih.govijpsr.info |
| Base/Acid Scavenger | Triethylamine | Organic base used to neutralize HCl byproduct. scholarsresearchlibrary.com |
| Sodium Acetate | A common, milder inorganic base. nih.gov | |
| Inorganic Alkalis (e.g., NaOH, K₂CO₃) | Used in aqueous or phase-transfer systems. google.com | |
| Solvent | Benzene (B151609), Toluene | Aprotic organic solvents often used in these reactions. scholarsresearchlibrary.comgoogle.com |
| Dichloromethane (B109758) | A common chlorinated solvent. researchgate.net | |
| Water | Used as a "green" solvent alternative. tandfonline.comgoogle.com | |
| Catalyst | Phase-Transfer Catalyst | (e.g., Benzyltriethylammonium chloride) Used to facilitate reactions in biphasic systems. |
Optimization of Reaction Conditions and Yield
Optimizing the synthesis of this compound involves manipulating reaction parameters to maximize yield and purity. Key factors include the choice of solvent, base, temperature, and reaction time.
For analogous, sterically hindered chloroacetamides, high yields have been reported under specific conditions. For instance, the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a structurally similar compound, was achieved with an 89% yield. chemicalbook.com Traditional methods often involve refluxing the reactants for several hours in an organic solvent like benzene. scholarsresearchlibrary.com Other procedures may be carried out at room temperature or cooled to 0°C during the initial addition of the highly reactive chloroacetyl chloride to control the exothermic reaction. ijpsr.info
The patented aqueous phase reaction represents a significant optimization, particularly for sterically hindered amines. google.com By using an inorganic alkali in a water-organic solvent system, the reaction can proceed rapidly and with high efficiency, offering a scalable and high-yield preparation method. google.com
| Method | Amine | Reagent | Conditions | Yield | Reference |
| Standard Acylation | Aryl Amine | Chloroacetyl Chloride | Benzene, TEA, Reflux 2 hrs | N/A | scholarsresearchlibrary.com |
| Aqueous Method | Various Amines | Chloroacetyl Chloride | Aqueous solution, stir overnight | 25-60% | ijpsr.info |
| Acetic Acid Method | Anilines/Amines | Chloroacetyl Chloride | Glacial Acetic Acid, Sodium Acetate | 62-74% | nih.gov |
| High Yield Method | 2,6-Dimethylaniline | Chloroacetyl Chloride | N/A | 89% | chemicalbook.com |
| Aqueous Phase Transfer | Sterically Hindered Amine | Chloroacetyl Chloride | Water, Organic Solvent, Inorganic Alkali | >95% (conversion) | google.com |
Development of Green Chemistry Approaches in Chloroacetamide Synthesis
In recent years, there has been a significant push to develop more environmentally friendly or "green" synthetic methods in the chemical industry. mit.edu For the synthesis of chloroacetamides, this has primarily focused on replacing hazardous organic solvents. tandfonline.com Many traditional syntheses employ volatile and often toxic organic solvents like benzene or chlorinated hydrocarbons. tandfonline.comscholarsresearchlibrary.com
A key green chemistry approach is the use of water as the reaction solvent. tandfonline.com Water is non-toxic, non-flammable, and inexpensive. Conducting acylation reactions in an aqueous medium can minimize the use of volatile organic compounds and often avoids the need for complex protection-deprotection steps that add to waste and reduce atom economy. tandfonline.com The development of efficient chloroacetamide syntheses in water, such as the phase-transfer catalysis method, aligns with the principles of green chemistry by reducing pollution and creating safer industrial processes. google.commit.edu
Chemical Reactivity and Transformation Studies of 2 Chloro N 2,6 Dichloro Benzyl Acetamide
Hydrolytic Stability and Kinetic Analysis
The hydrolysis of 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide is anticipated to be a significant degradation pathway, although specific kinetic data for this compound are not documented in publicly accessible research. The rate and mechanism of hydrolysis are expected to be highly dependent on pH.
Under acidic conditions, the hydrolysis of chloroacetamides can proceed through two primary pathways: cleavage of the amide bond or, in some cases, cleavage of other bonds within the molecule if susceptible groups are present. For this compound, acid-catalyzed hydrolysis would likely involve the protonation of the amide oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. This would lead to the formation of 2,6-dichlorobenzylamine and chloroacetic acid. However, without experimental data, the precise rate constants and the potential for alternative degradation pathways remain speculative.
In alkaline environments, base-mediated hydrolysis of chloroacetamides is a well-established reaction. This can occur via two competing mechanisms: a bimolecular nucleophilic substitution (SN2) reaction at the α-carbon, where the hydroxide (B78521) ion displaces the chloride ion to form a hydroxyacetamide derivative, or through the hydrolysis of the amide bond. The prevailing pathway is influenced by the steric hindrance around the amide nitrogen and the electrophilic carbon. For this compound, the bulky 2,6-dichlorobenzyl group might sterically hinder the attack on the carbonyl carbon, potentially favoring the SN2 displacement of the chloride. This would result in the formation of 2-Hydroxy-N-(2,6-dichloro-benzyl)-acetamide. Concurrent or subsequent hydrolysis of the amide bond would yield 2,6-dichlorobenzylamine and glycolic acid. Definitive kinetic parameters and product distribution for this specific compound are not available.
Photolytic Degradation under Simulated Environmental Conditions
The photolytic degradation of chloroacetamide herbicides is a recognized environmental transformation process. The primary photochemical reaction for this class of compounds typically involves the cleavage of the carbon-chlorine bond upon absorption of ultraviolet radiation. For this compound, this would generate a reactive radical intermediate. Subsequent reactions with other molecules, such as oxygen or water, would likely lead to a variety of degradation products. However, specific studies detailing the photoproducts and quantum yields for this compound under simulated environmental conditions have not been identified in the reviewed literature.
Reactivity with Diverse Nucleophilic Species
The electrophilic nature of the α-carbon in this compound makes it a target for a wide array of nucleophiles. researchgate.net The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. researchgate.net
| Nucleophile Type | Expected Product | General Reactivity |
| Amines | N-substituted glycinamides | The lone pair of electrons on the nitrogen atom of an amine can attack the electrophilic carbon, displacing the chloride and forming a new carbon-nitrogen bond. |
| Thiols/Thiolates | Thioether derivatives | Sulfur nucleophiles, such as thiols or their conjugate bases (thiolates), are generally potent nucleophiles and are expected to react readily to form thioether linkages. |
| Alcohols/Alkoxides | Alkoxyacetamide derivatives | While alcohols are weaker nucleophiles than amines or thiols, under appropriate conditions (e.g., in the presence of a base to form the more nucleophilic alkoxide), they can displace the chloride to form ether linkages. |
This table represents expected reactivity based on the general chemical properties of chloroacetamides. Specific experimental data for this compound is not available.
Electrophilic Transformations and Side Reactions
The benzene (B151609) ring in the 2,6-dichlorobenzyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. libretexts.orgbyjus.commsu.edu Therefore, typical electrophilic reactions on the aromatic ring, such as nitration or Friedel-Crafts alkylation/acylation, would be expected to be significantly slower and require harsh reaction conditions compared to unsubstituted benzene. libretexts.orgbyjus.commsu.edu No studies detailing such transformations or other potential side reactions for this compound were found.
Environmental Fate and Degradation Mechanisms in Natural Systems
Abiotic Transformation Processes in Soil and Water
Abiotic degradation pathways, primarily hydrolysis and photodegradation, are significant in determining the environmental lifetime of chloroacetamides.
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a key abiotic degradation process for chloroacetamide herbicides. The rate of hydrolysis is influenced by pH and temperature. For many chloroacetamides, base-mediated hydrolysis is a primary route of transformation, often proceeding through a bimolecular nucleophilic substitution (SN2) reaction where a chloride ion is replaced by a hydroxide (B78521) ion. nih.govresearchgate.net In some instances, cleavage of the amide bond can also occur under basic conditions. researchgate.net
Acid-mediated hydrolysis, on the other hand, can lead to the cleavage of both amide and ether groups in related compounds. nih.govresearchgate.net For dichloroacetamide safeners, which share structural similarities, hydrolysis at a neutral pH of 7.0 can occur over a period of weeks, indicating its potential relevance to environmental fate. For instance, the safener benoxacor (B1667998) has a reported half-life of 55.0 (±3.7) days at pH 7. nih.gov It is anticipated that 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide would exhibit similar hydrolysis behavior, influenced by the specific chemical environment.
Table 1: Hydrolysis Data for Structurally Related Compounds
| Compound | Condition | Half-life | Reference |
|---|
This table presents data for a structurally related compound to infer the potential behavior of this compound.
Photodegradation, or the breakdown of molecules by light, is another critical abiotic process affecting the fate of chloroacetamides in aquatic systems. For the related herbicide acetochlor (B104951), exposure to sunlight in various water types (de-ionized, river, and paddy water) resulted in photodegradation with half-lives ranging from 151 to 169 days. nih.gov However, under UV light, the degradation was significantly more rapid, with half-lives of 7.1 to 11.5 minutes. nih.gov
The photodegradation of acetochlor involves processes such as dechlorination followed by hydroxylation and cyclization, leading to a variety of photoproducts. nih.govresearchgate.net It is plausible that this compound undergoes similar photochemical transformations in the presence of sunlight.
Biotic Degradation and Microbial Metabolism
Microorganisms in soil and water play a crucial role in the breakdown of chloroacetamide herbicides.
Both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions can facilitate the biodegradation of chloroacetamides. In anaerobic environments, reductive dechlorination can be a significant pathway. nih.gov For some chloroacetamides, anaerobic degradation is initiated by dechlorination. nih.gov
Aerobic degradation is also a well-documented pathway for many chloroacetamide herbicides. ub.edu Studies on the herbicide alachlor (B1666766) have shown that soil microbes such as Xanthomonas axonopodis and Aspergillus niger can effectively metabolize the compound. nih.gov The efficiency of biodegradation can be influenced by the specific microbial populations present and environmental factors. For instance, the degradation of alachlor by different microbial strains ranged from 5.5% to 82.1% over a 35-day period. nih.gov
Sequential anaerobic-aerobic conditions have also been shown to be effective for the degradation of some chlorinated compounds. researchgate.netnih.gov Given these findings, it is likely that this compound is susceptible to microbial degradation under both aerobic and anaerobic conditions in soil.
The microbial and chemical degradation of chloroacetamide herbicides leads to the formation of various metabolites and transformation products. For many chloroacetamides, common transformation products include ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. wisc.edu These metabolites are often more mobile in soil and water than the parent compound. wisc.edu
For the herbicide acetochlor, anaerobic degradation has been found to produce metabolites such as 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide, N-(2-methyl-6-ethylphenyl) acetamide (B32628), and others, indicating a pathway that starts with dechlorination. nih.gov Similarly, microbial biotransformation of dichloroacetamide safeners like benoxacor and dichlormid (B166021) yields several products, including monochlorinated derivatives. nih.gov
The degradation of alachlor by soil microbes has been shown to produce residues like 1-chloroacetyl, 2,3-dihydro-7-ethylindole, and others. nih.gov Based on these analogous compounds, the degradation of this compound is expected to generate a range of transformation products in the environment.
Table 2: Common Metabolites of Structurally Related Chloroacetamide Herbicides
| Parent Compound | Metabolite/Transformation Product | Reference |
|---|---|---|
| Alachlor, Metolachlor, Acetochlor | Ethanesulfonic acid (ESA) derivatives | wisc.edu |
| Alachlor, Metolachlor, Acetochlor | Oxanilic acid (OA) derivatives | wisc.edu |
| Acetochlor (anaerobic) | 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide | nih.gov |
| Alachlor (microbial) | 1-chloroacetyl, 2,3- dihydro-7 ethylindole | nih.gov |
This table illustrates the types of metabolites formed from compounds structurally similar to this compound.
Analytical Methodologies for Detection and Quantification of 2 Chloro N 2,6 Dichloro Benzyl Acetamide
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide from impurities and matrix components. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of chloroacetamide compounds due to their polarity and suitability for this technique. usgs.gov Reversed-phase (RP) HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.
Detailed research on analogous compounds, such as other N-substituted chloroacetamides, provides a strong basis for developing a robust HPLC method. For instance, the analysis of 2-chloro-N-(2,6-dimethylphenyl)acetamide is effectively achieved using a reversed-phase HPLC method with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com Similarly, methods have been developed for other chloroacetamide herbicides and their degradation products in water, often using C18 solid-phase extraction (SPE) for sample cleanup and concentration prior to HPLC analysis. researchgate.netacs.org The elevation of column temperature can significantly improve the peak shape for analytes that may exhibit stereoisomerism. acs.org
Table 1: Typical HPLC Parameters for the Analysis of Related Chloroacetamides
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comacs.org |
| Column | C18 or Newcrom R1 (low silanol (B1196071) activity) | sielc.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | sielc.comacs.org |
| Modifier | Phosphoric acid or Formic acid (for MS compatibility) | sielc.com |
| Detection | Diode-Array Detection (DAD) or Mass Spectrometry (MS) | usgs.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) using a C18 cartridge for complex matrices | researchgate.netsigmaaldrich.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While some chloroacetamides can be analyzed directly, others may require derivatization to improve their volatility and chromatographic behavior. nih.gov GC analysis of related compounds is often performed using a flame ionization detector (FID) or a mass spectrometer (MS). nih.govijpsr.info
For the analysis of chloroacetyl chloride, a related precursor, a GC-FID method involving derivatization with piperidine (B6355638) has been successfully developed. nih.gov For multicomponent mixtures of plant-derived substances, GC-MS is highly recommended as it provides data on molecular masses and fragment ions, aiding in both qualitative and quantitative identification. mdpi.com The selection of an appropriate capillary column, such as one with a 5%-phenyl-methyl polysiloxane stationary phase (e.g., DB-5), is critical for achieving good separation. nih.gov
Table 2: Potential GC Parameters for the Analysis of this compound
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | Gas Chromatography (GC) | nih.govijpsr.info |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | nih.govmdpi.com |
| Column | Capillary column (e.g., USP G43, 30 m x 0.32 mm x 1.8 µm) | lgcstandards.com |
| Injector Temperature | 230 °C | lgcstandards.com |
| Oven Program | Temperature gradient (e.g., initial 50°C, ramp to 240°C) | lgcstandards.com |
| Carrier Gas | Helium or Nitrogen | lgcstandards.com |
| Derivatization | May be required for related impurities to enhance volatility | nih.gov |
Spectrometric Detection and Characterization Methods
Spectrometric methods are indispensable for the structural confirmation and sensitive quantification of this compound. When coupled with chromatographic separation techniques (e.g., LC-MS/MS or GC-MS), they provide the highest degree of certainty in identification.
Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS), particularly in tandem with a second mass analyzer (MS/MS), is a highly sensitive and specific technique for both identifying the molecular structure and quantifying the amount of a substance. sigmaaldrich.com Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques. acs.orgsci-hub.se
For structural elucidation, the fragmentation pattern of the molecular ion is analyzed. Based on the structure of this compound, key fragmentations are expected. Cleavage of the benzylic C-N bond would lead to the formation of the highly stable 2,6-dichlorobenzyl cation. Other significant fragments would arise from the chloroacetamide moiety. For instance, the mass spectrum of the analogous N-benzylacetamide shows major fragments corresponding to the loss of the acetyl group ([M - CH₃CO]⁺). sci-hub.se In aromatic amides, alpha-cleavage is a dominant fragmentation pathway. libretexts.org
For quantification, LC-MS/MS methods are developed using multiple reaction monitoring (MRM), which offers exceptional selectivity and low detection limits, often in the parts-per-trillion (ppt) range for related herbicides in water samples. researchgate.netacs.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description | Source(s) |
|---|---|---|---|
| 237/239/241 | [C₈H₆Cl₃NO]⁺ | Molecular Ion (M⁺) with chlorine isotope pattern | nih.gov |
| 159/161 | [C₇H₅Cl₂]⁺ | 2,6-Dichlorobenzyl cation (from cleavage of the benzyl (B1604629) C-N bond) | miamioh.edu |
| 124/126 | [C₆H₃Cl₂]⁺ | Loss of CH₂ from the dichlorobenzyl cation | chemicalbook.com |
| 77/79 | [CH₂ClCO]⁺ | Chloroacetyl cation | sci-hub.se |
| 49 | [CH₂Cl]⁺ | Chloromethyl cation | libretexts.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous confirmation of the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comchemicalbook.com
The ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The aromatic protons on the dichlorobenzyl ring would appear in the aromatic region (typically 7.0-7.5 ppm). The methylene (B1212753) protons of the benzyl group (-CH₂-) and the chloroacetyl group (-CH₂Cl) would appear as singlets or, if coupled, as doublets/triplets in specific regions of the spectrum. The amide proton (N-H) would likely appear as a broad singlet. chemicalbook.comchegg.com
The ¹³C NMR spectrum provides information on each unique carbon atom. Characteristic shifts are expected for the carbonyl carbon of the amide, the carbons of the dichlorinated aromatic ring, and the methylene carbons. chemicalbook.comchemicalbook.com
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Description | Source(s) |
|---|---|---|---|---|
| ¹H | Aromatic C-H | ~7.2 - 7.5 | Multiplet for the 3 protons on the dichlorophenyl ring | chemicalbook.com |
| ¹H | Benzyl CH₂ | ~4.5 - 4.8 | Singlet or doublet adjacent to nitrogen and aromatic ring | rsc.org |
| ¹H | Acetyl CH₂ | ~4.1 - 4.3 | Singlet for the CH₂ group adjacent to the carbonyl and chlorine | chemicalbook.com |
| ¹H | Amide N-H | ~8.0 - 8.5 | Broad singlet, exchangeable with D₂O | chegg.com |
| ¹³C | Carbonyl C=O | ~165 - 170 | Amide carbonyl carbon | wisc.edu |
| ¹³C | Aromatic C-Cl | ~135 - 138 | Carbons directly bonded to chlorine on the aromatic ring | chemicalbook.com |
| ¹³C | Aromatic C-H | ~128 - 132 | Carbons bearing hydrogen on the aromatic ring | chemicalbook.comchemicalbook.com |
| ¹³C | Benzyl CH₂ | ~45 - 50 | Methylene carbon of the benzyl group | rsc.org |
| ¹³C | Acetyl CH₂ | ~42 - 45 | Methylene carbon of the chloroacetyl group | wisc.edu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the amide and chloro-aromatic functionalities. ijpsr.info
Key absorptions include the N-H stretching vibration, the C=O stretching vibration (Amide I band), and the N-H bending vibration (Amide II band). spcmc.ac.in The positions of these bands are sensitive to hydrogen bonding. spcmc.ac.in Other important bands include those for aromatic C-H stretching, aromatic C=C stretching, and C-Cl stretching. The presence and position of these bands can confirm the identity of the compound. studentdoctor.netacs.org
Table 5: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Source(s) |
|---|---|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide (N-H) | Medium | spcmc.ac.inlibretexts.org |
| ~3060 | C-H Stretch | Aromatic C-H | Medium-Weak | spcmc.ac.in |
| ~1650-1680 | C=O Stretch (Amide I) | Secondary Amide (C=O) | Strong | acs.orglibretexts.org |
| ~1530-1550 | N-H Bend (Amide II) | Secondary Amide (N-H) | Medium-Strong | spcmc.ac.inacs.org |
| ~1470 | C=C Stretch | Aromatic Ring | Medium | ijpsr.info |
| ~750-800 | C-Cl Stretch | Aryl Halide | Strong | ijpsr.info |
Sample Preparation and Extraction Techniques from Environmental Matrices (e.g., Soil, Water, Plant Tissue)
The initial and one of the most crucial stages in the analysis of this compound from environmental samples is the effective preparation and extraction of the analyte from the complex matrix. The choice of technique is dictated by the physicochemical properties of the compound, the nature of the sample matrix, and the required detection limits.
For Water Samples:
Solid Phase Extraction (SPE) is a widely adopted technique for the extraction of acetamide (B32628) herbicides and their derivatives from aqueous samples. researchgate.netusgs.gov For this compound, which possesses moderate hydrophobicity, a reverse-phase SPE cartridge, such as one packed with octadecylsilane (B103800) (C18), would be suitable. usgs.gov The general procedure involves passing a filtered water sample through the conditioned cartridge, where the analyte is adsorbed. After washing to remove interferences, the compound is eluted with a small volume of an organic solvent like ethyl acetate (B1210297) or acetonitrile. researchgate.net This process not only isolates the analyte but also concentrates it, enabling lower detection limits. researchgate.net An automated online SPE system can be employed to improve efficiency and reduce sample handling. usgs.gov
For Soil and Sediment Samples:
The extraction of this compound from solid matrices like soil and sediment typically requires more rigorous methods to release the compound from the sample particles.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions. For related chloroacetamide herbicides, a mixture of organic solvents such as acetone (B3395972) and hexane (B92381) or dichloromethane (B109758) and acetone has been used effectively.
Matrix Solid-Phase Dispersion (MSPD): This method involves blending the solid sample with a solid support material (like C18-bonded silica) in a mortar. researchgate.net The mixture is then packed into a column and eluted with an appropriate solvent. MSPD combines extraction, cleanup, and fractionation into a single step, simplifying the workflow. researchgate.net
Ultrasonic-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to enhance the extraction efficiency of the solvent. mdpi.com The soil sample is mixed with a suitable solvent (e.g., ethyl acetate-methanol mixture) and subjected to ultrasonication. This is followed by centrifugation and collection of the supernatant for analysis.
For Plant Tissue Samples:
Extracting this compound from plant tissues presents challenges due to the presence of pigments, lipids, and other endogenous compounds.
Solvent Extraction: A common approach involves homogenizing the plant tissue with an organic solvent. mdpi.com For compounds of similar polarity, a multi-step extraction with solvents like acetonitrile, followed by a cleanup step, is often necessary.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for pesticide residue analysis in food and agricultural products. It involves an initial extraction with acetonitrile followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride). A subsequent dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like primary secondary amine (PSA) and C18 is used to remove interferences such as fatty acids and pigments.
A summary of potential extraction techniques is presented in Table 1.
Table 1: Potential Sample Preparation and Extraction Techniques for this compound
| Matrix | Technique | Typical Solvents/Sorbents | Key Advantages |
|---|---|---|---|
| Water | Solid Phase Extraction (SPE) researchgate.netusgs.gov | C18, Ethyl Acetate, Acetonitrile | High recovery, concentration of analyte, automation potential usgs.gov |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Acetone/Hexane, Dichloromethane/Acetone | Fast, efficient, reduced solvent consumption |
| Soil/Sediment | Matrix Solid-Phase Dispersion (MSPD) researchgate.net | C18, Ethyl Acetate | Integrates extraction and cleanup researchgate.net |
| Plant Tissue | QuEChERS | Acetonitrile, MgSO₄, PSA, C18 | High throughput, effective cleanup |
| Plant Tissue | Ultrasonic-Assisted Extraction (UAE) mdpi.com | Ethyl Acetate/Methanol | Enhanced extraction efficiency mdpi.com |
Development of Advanced Analytical Procedures for Trace Analysis
Following extraction and cleanup, sensitive and selective analytical techniques are required for the quantification of this compound at trace levels. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the primary instrumental methods for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of acetamide herbicides and their metabolites. usgs.gov
Chromatographic Separation: A reverse-phase HPLC method would be suitable for this compound. sielc.com A C18 column is commonly used with a mobile phase consisting of a mixture of water (often acidified with formic acid for better peak shape and ionization) and an organic solvent like acetonitrile or methanol in a gradient elution mode. usgs.govsielc.com
Detection: Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the compound) and then monitoring specific product ions generated through collision-induced dissociation. This specificity minimizes interference from the matrix. For related compounds, detection limits in the low nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range have been achieved. usgs.govsdstate.edu
Gas Chromatography (GC):
GC-MS is another viable technique, particularly for volatile and thermally stable compounds. While some acetamides may require derivatization to improve their volatility and thermal stability, many can be analyzed directly.
Chromatographic Separation: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl methyl siloxane, is typically used. nist.gov A temperature-programmed elution is employed to separate the analyte from other components. nist.gov
Detection: Electron Capture Detection (ECD) is highly sensitive to halogenated compounds and could be a cost-effective option. However, for greater confirmation and specificity, Mass Spectrometry (MS) is preferred. ijpsr.info GC-MS analysis would involve monitoring the characteristic ions in the mass spectrum of this compound.
Table 2 summarizes the potential advanced analytical procedures.
Table 2: Advanced Analytical Procedures for this compound
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Key Advantages |
|---|---|---|---|---|
| LC-MS/MS usgs.gov | C18 Reverse Phase sielc.com | Water/Acetonitrile with Formic Acid usgs.govsielc.com | Tandem Mass Spectrometry (MS/MS) | High sensitivity and selectivity, suitable for a wide range of polarities |
| GC-MS ijpsr.info | 5% Phenyl Methyl Siloxane Capillary nist.gov | Helium nist.gov | Mass Spectrometry (MS) | High resolution, provides structural information |
| GC-ECD | Halogen-specific Capillary | Nitrogen | Electron Capture Detector | High sensitivity to halogenated compounds |
The development of these analytical methodologies relies on the synthesis of a pure analytical standard of this compound for instrument calibration and method validation. The validation process would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the relevant environmental matrices. sdstate.edu
Applications in Agrochemical and Industrial Synthesis Excluding Formulations for Human Contact
Role as a Key Synthetic Intermediate for Agrochemicals
The primary application of 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide is as a key building block in the synthesis of agrochemicals. The chloroacetamide functional group is a well-established reactive handle for introducing specific molecular fragments. The general synthesis of N-substituted chloroacetamides involves the reaction of an amine with chloroacetyl chloride. ijpsr.inforesearchgate.net In the case of the title compound, 2,6-dichlorobenzylamine is reacted with chloroacetyl chloride to form the stable amide linkage.
The presence of the chlorine atom on the acetyl group provides a site for nucleophilic substitution, allowing for the attachment of other molecular components. This reactivity is fundamental to its role as an intermediate. researchgate.net The 2,6-dichloro-benzyl portion of the molecule is often incorporated to confer specific steric and electronic properties to the final active ingredient, which can be crucial for its biological activity and selectivity.
Synthesis of Herbicide Safeners
Dichloroacetamide derivatives are a well-documented class of herbicide safeners. usgs.govnih.govresearchgate.net These compounds are added to herbicide formulations to protect crops from injury caused by the herbicide without diminishing the herbicide's effectiveness against target weeds. nih.gov Safeners function by enhancing the crop's natural defense mechanisms, often by stimulating the activity of detoxifying enzymes like glutathione (B108866) S-transferases (GSTs), which metabolize the herbicide into non-toxic forms. epa.gov
While this compound is not a commercialized safener itself, its chemical structure is analogous to active safeners like Dichlormid (B166021) (N,N-diallyl-2,2-dichloroacetamide). epa.govnih.gov The dichloroacetamide moiety is a key structural feature for this activity. Therefore, this compound serves as a valuable intermediate for the synthesis of new, potentially more effective or selective, herbicide safeners. Research in this area involves modifying the benzyl (B1604629) group to fine-tune the biological activity and crop specificity.
Integration into Production Processes for Biologically Active Molecules
The reactivity of the α-chloro atom in this compound allows for its integration into the production of a wide array of biologically active molecules for non-human applications. The compound can be used to introduce the N-(2,6-dichlorobenzyl)acetamido moiety into a larger molecular structure.
A general synthetic scheme involves the reaction of this compound with a suitable nucleophile. This is a common strategy in the synthesis of various biologically active compounds, including fungicides and herbicides. ijpsr.inforesearchgate.net For instance, reaction with a thiol or an alcohol can lead to the formation of a new thioether or ether linkage, respectively, creating a more complex molecule with potentially enhanced biological properties.
| Reactant Class | Reaction Type | Resulting Linkage | Potential Application of Product |
| Alcohols (R-OH) | Nucleophilic Substitution | Ether (R-O-CH₂-C(O)N-...) | Herbicides, Fungicides |
| Thiols (R-SH) | Nucleophilic Substitution | Thioether (R-S-CH₂-C(O)N-...) | Pesticides, material science |
| Amines (R₂NH) | Nucleophilic Substitution | Amine (-NR₂-CH₂-C(O)N-...) | Synthesis of complex heterocycles |
| Heterocycles | N-Alkylation | C-N or N-N bond | Novel biologically active agents |
Development of Novel Chemical Entities for Non-Human Biological Systems
The development of novel chemical entities with specific biological activities is a cornerstone of modern agrochemical research. Intermediates like this compound are instrumental in this process. By systematically reacting this compound with a library of different nucleophiles, chemists can generate a diverse set of new molecules. nih.gov These new compounds can then be screened for desirable biological activities, such as herbicidal, fungicidal, or insecticidal properties. regulations.govjustia.com
The chloroacetamide group is a known structural alert for certain biological activities, and its combination with the dichlorobenzyl group provides a unique starting point for molecular design. researchgate.net For example, derivatives of 2-chloro-N-phenylacetamide have been investigated for their antifungal properties against various plant pathogens. The strategic modification of such structures is a key approach to discovering new and effective agrochemical solutions.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
Future research into the synthesis of 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide will likely prioritize the principles of green chemistry to enhance sustainability. Current synthetic methods for similar chloroacetamide derivatives often involve reacting amines with chloroacetyl chloride. ijpsr.info For instance, N-benzyl-2-chloroacetamide can be prepared from benzylamine (B48309) and chloroacetylchloride. sigmaaldrich.com A related compound, N-Benzyl-2-(2,6-dichlorophenoxy)acetamide, is synthesized by refluxing 2,6-dichlorophenol (B41786) with N-benzyl-2-chloroacetamide in the presence of potassium carbonate and acetonitrile (B52724). nih.govnih.gov
Future sustainable pathways could focus on:
Alternative Solvents: Replacing hazardous solvents like acetonitrile with greener alternatives such as water, supercritical fluids, or ionic liquids.
Catalyst Innovation: Developing more efficient and recyclable catalysts to improve reaction yields and reduce energy consumption. The synthesis of the potential precursor 2,6-dichlorobenzaldehyde, for example, uses phosphorus pentachloride and light catalysis. google.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Energy Efficiency: Investigating microwave-assisted or flow chemistry processes to reduce reaction times and energy inputs compared to traditional refluxing methods. nih.gov
Advanced Studies on Environmental Remediation and Xenobiotic Attenuation
The persistence and environmental fate of chloroacetamide herbicides are of significant concern, prompting research into effective remediation strategies. nih.govnih.gov As xenobiotics, their attenuation in soil and water systems is a critical area of study.
Advanced research should be directed towards:
Advanced Oxidation Processes (AOPs): These are recognized as clean technologies for treating water contaminated with recalcitrant pollutants. researchgate.net Future studies could optimize AOPs like ozonation, Fenton processes, or photocatalysis specifically for the degradation of this compound.
Bioremediation: Identifying and engineering microorganisms or microbial consortia capable of metabolizing this specific chloroacetamide. Understanding the metabolic pathways is crucial for developing effective bioremediation technologies.
Sorption and Transformation Mechanisms: Investigating the interaction of this compound with environmental components like black carbon and sulfide (B99878) species. Research has shown that the number of chlorine substituents on chloroacetamides affects their transformation pathways, with mono- and dichloroacetamides often transforming via nucleophilic substitution. nih.gov Understanding these mechanisms is key to predicting the compound's environmental persistence and mobility.
In-depth Molecular Mechanism Studies in Target Non-Human Organisms
While the primary mode of action for many chloroacetamide herbicides involves the inhibition of cell division and mitosis, the specific molecular interactions are not fully elucidated for every compound within the class. researchgate.net Future research must move beyond general observations to pinpoint the precise molecular targets and mechanisms in relevant non-human organisms.
Key research areas include:
Enzyme Inhibition Assays: S-metolachlor, a related chloroacetamide, is known to interfere with enzymes involved in cell division. researchgate.net Identifying the specific enzymes that this compound inhibits in target weed species is a fundamental next step.
Oxidative Stress Pathways: Studies on the herbicide acetochlor (B104951) and its metabolites in zebrafish embryos have demonstrated the induction of reactive oxygen species (ROS) and subsequent impacts on antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov Similar investigations are needed to understand if this compound elicits comparable oxidative stress responses in non-human organisms.
Transcriptomics and Proteomics: Employing 'omics' technologies to analyze changes in gene and protein expression in target organisms upon exposure. This can reveal the full spectrum of cellular pathways affected by the compound, offering a holistic view of its mode of action. Research on 2-chloro-N-phenylacetamide, for example, ruled out mechanisms related to ergosterol (B1671047) binding or cell wall damage in fungi, indicating that its true mechanism remains to be found. scielo.br
Table 1: Effects of Acetochlor and its Metabolites on Zebrafish Embryos This table presents findings for the related chloroacetamide herbicide Acetochlor, indicating potential research avenues for this compound.
| Parameter Measured | Organism/System | Observed Effect | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | HepG2 Cells & Zebrafish Embryos | Increased generation | nih.gov |
| Superoxide Dismutase (SOD) | HepG2 Cells & Zebrafish Embryos | Decreased levels | nih.gov |
| Glutathione (GSH) | HepG2 Cells & Zebrafish Embryos | Decreased levels | nih.gov |
| Lactate Dehydrogenase (LDH) | HepG2 Cells & Zebrafish Embryos | Increased leakage/levels | nih.gov |
| Cell Apoptosis | HepG2 Cells & Zebrafish Embryos | Increased | nih.gov |
Integration of Computational Chemistry and Machine Learning for Predictive Research
The integration of computational chemistry and machine learning (ML) represents a new frontier in herbicide research, offering powerful tools for prediction and hypothesis-driven investigation. researchgate.net These technologies can accelerate the discovery and characterization of novel compounds while predicting their environmental and biological interactions.
Future directions in this domain include:
Predictive Modeling: Using ML algorithms like Random Forest and Support Vector Machines to build predictive models for the mode of action (MoA) and weed selectivity of this compound. researchgate.netnih.gov Such models are built using extensive datasets of existing herbicides and their known properties. nih.gov
Virtual Screening Platforms: Developing and utilizing virtual screening cascades that combine ML models with herbicide-likeness rules (e.g., logP, polar surface area, H-bond donors/acceptors) to characterize phytotoxic properties and identify molecules with novel MoAs. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): Applying QSAR studies to correlate the molecular structure of this compound and its analogues with their biological activity and environmental fate. This can guide the synthesis of more effective and safer derivatives.
Environmental Contamination Detection: Creating optimized ML models that use data from water quality sensors to detect the presence of chloroacetamides and their byproducts in drinking water distribution systems, enabling early warning of contamination. drexel.edu
Investigation of Non-Target Organism Interactions (Non-Human Ecotoxicology, Excluding Adverse Effects)
Understanding the broader ecological impact of herbicides requires looking beyond direct toxicity to non-target organisms and examining subtle, sublethal interactions that can alter ecosystem structure and function. researchgate.netnumberanalytics.com Chloroacetanilides have been noted for posing risks to aquatic, algal, and soil species. researchgate.net
Future research should focus on:
Microbial Community Shifts: Assessing how this compound affects the composition and diversity of soil and aquatic microbial communities. nih.govnumberanalytics.com Such shifts can impair crucial ecosystem services like nutrient cycling. numberanalytics.com
Invertebrate Behavior and Fitness: A meta-analysis of various herbicides revealed significant non-target effects on arthropod natural enemies, including increased mortality and decreased longevity and reproduction. nih.gov Research should investigate if sublethal exposure to this compound alters the behavior, reproduction, or predation efficiency of beneficial insects and other invertebrates.
Food Web Dynamics: Studying the cascading effects of the compound through the food web. For example, exposure to the herbicide glyphosate (B1671968) has been shown to affect phytoplankton biomass by reducing the feeding rate of Daphnia. clemson.edu Similar interaction-based studies are needed to understand the potential for trophic cascade effects.
Pollinator Interactions: While direct toxicity is an adverse effect, sublethal impacts on pollinator behavior, such as foraging patterns or navigational abilities, fall under the scope of non-target interactions. Given the importance of pollinators, these subtle effects warrant careful investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide, and how do reaction conditions influence yields?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, heating intermediates like 2-chloroacetamide derivatives (e.g., 2-chloro-N-(2,6-dinitrophenyl)acetamide) with benzyl halides in polar aprotic solvents (e.g., DMF) under catalytic KI, as described in Scheme 3 of . Reaction optimization should focus on temperature control (reflux vs. room temperature), solvent choice, and stoichiometric ratios to minimize byproducts. Triethylamine is often used as a base to neutralize HCl generated during chloroacetyl chloride reactions ().
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodology :
- IR Spectroscopy : Look for characteristic C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~3300 cm⁻¹) bands ().
- ¹H NMR : Peaks for aromatic protons (δ 7.2–7.5 ppm, integrating for the 2,6-dichlorobenzyl group), the methylene group (CH₂Cl, δ ~4.0 ppm), and the amide proton (δ ~8.5 ppm, broad) ().
- ¹³C NMR : Signals for the carbonyl carbon (~165 ppm) and aromatic carbons (δ 120–140 ppm) ().
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Hydrolysis studies in acidic/basic buffers (e.g., pH 2–10) at elevated temperatures (40–80°C) can track degradation products via HPLC or LC-MS. For example, hydrolysis may yield 2,6-dichlorobenzylamine and chloroacetic acid (). Stability in DMSO or ethanol for biological assays should also be assessed ().
Advanced Research Questions
Q. How does the spatial conformation of this compound influence its reactivity or biological interactions?
- Methodology : X-ray crystallography or DFT calculations can reveal the syn/anti orientation of the N–H bond relative to the aromatic ring. notes that the C=O bond adopts an antiperiplanar conformation to N–H, which may sterically hinder nucleophilic attacks or modulate hydrogen-bonding interactions with biological targets.
Q. What computational approaches (e.g., docking, MD simulations) are suitable for studying its potential biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like acetylcholinesterase or cancer-related kinases. MD simulations (GROMACS/AMBER) over 100+ ns can assess binding stability. For example, highlights docking studies on thieno[2,3-d]pyrimidine analogs, which share structural motifs with this compound.
Q. How do structural modifications (e.g., substituent variations) affect its bioactivity compared to analogs like alachlor or acetochlor?
- Methodology : Compare SAR using in vitro assays (e.g., anti-proliferative activity against cancer cell lines). For instance, shows that chloro-substituted acetamides (e.g., alachlor) exhibit herbicidal and carcinogenic properties, while the 2,6-dichlorobenzyl group in this compound may enhance steric bulk, altering target selectivity.
Q. What are the challenges in analyzing environmental degradation products of this compound?
- Methodology : Use LC-QTOF-MS to identify metabolites in soil/water samples. For chloroacetamide herbicides ( ), degradation pathways involve dechlorination and hydroxylation. Advanced MS/MS fragmentation patterns and isotope labeling can trace transformation pathways ().
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to address conflicting data on cytotoxicity or enzyme inhibition?
- Resolution : Validate assays using standardized protocols (e.g., MTT for cytotoxicity, Ellman’s method for cholinesterase inhibition). Differences in cell lines (e.g., MCF-7 vs. HeLa) or enzyme isoforms may explain contradictions. Cross-reference with structurally similar compounds in and .
Q. Divergent synthetic yields: What factors contribute to variability in reported yields (e.g., 60–85%)?
- Resolution : Optimize purification techniques (e.g., column chromatography vs. recrystallization). notes that triethylamine purity and reaction time (monitored via TLC) critically impact yields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
